4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}
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Overview
Description
(2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine is an organic compound with a complex structure that includes multiple benzylidene and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine typically involves the condensation of 2-methylbenzaldehyde with 4-aminobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzylamines .
Scientific Research Applications
(2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzylideneaniline: Similar structure but lacks the additional benzylidene groups.
N-benzylideneaniline: Contains a single benzylidene group attached to an aniline moiety.
2-methylbenzylamine: A simpler compound with only one benzylidene group and an amine group.
Uniqueness
(2-methylbenzylidene)(4-{4-[(2-methylbenzylidene)amino]benzyl}phenyl)amine is unique due to its multiple benzylidene and amine groups, which provide a higher degree of reactivity and potential for diverse applications compared to simpler analogs .
Properties
Molecular Formula |
C29H26N2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[4-[[4-[(2-methylphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C29H26N2/c1-22-7-3-5-9-26(22)20-30-28-15-11-24(12-16-28)19-25-13-17-29(18-14-25)31-21-27-10-6-4-8-23(27)2/h3-18,20-21H,19H2,1-2H3 |
InChI Key |
IWPLMUOMCUYAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4C |
Origin of Product |
United States |
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